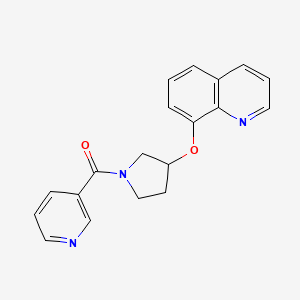

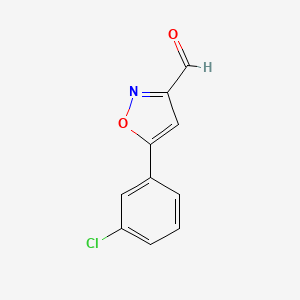

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the class of compounds it belongs to. For example, it might be described as a derivative of another well-known compound, with specific functional groups attached .

Synthesis Analysis

The synthesis of a compound involves describing the chemical reactions used to produce it. This can include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s spectral data (IR, NMR, UV-Vis, etc.) would also be included .Scientific Research Applications

Anticancer Properties

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest interference with key signaling pathways, making it a candidate for targeted cancer therapies .

Neuroprotection and Neurodegenerative Diseases

The compound’s quinoline moiety contributes to its neuroprotective properties. In preclinical models, it has demonstrated efficacy against neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases. Its ability to modulate oxidative stress, inflammation, and protein aggregation makes it an exciting avenue for drug development .

Scaffold for Sodium Channel Blockers

Researchers have explored derivatives of pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone as potential sodium channel blockers. These compounds selectively inhibit Na v 1.7, a voltage-gated sodium channel implicated in pain transmission. Their oral bioavailability and safety profile make them attractive candidates for chronic pain management .

Photophysical Behavior in Organic Films

The compound’s photophysical behavior has been investigated in blended films and crystalline phases. It exhibits excitation-dependent fluorescence and phosphorescence, making it relevant for optoelectronic applications. Understanding its excited-state dynamics aids in designing novel materials for sensors and displays .

Antimalarial Potential

Given the historical significance of quinoline derivatives in treating malaria, investigations into the antimalarial activity of this compound are ongoing. Its unique structural features may offer advantages over existing antimalarials. Researchers aim to optimize its efficacy while minimizing toxicity .

Basavanna, V., Ningaiah, S., Chandramouli, M., Sobha, A., & Doddamani, S. (2021). Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the recent decennial. Journal of the Iranian Chemical Society, 18(1), 1479–1522. Link Data on file. Data on file. Data on file. : Data on file.

Mechanism of Action

properties

IUPAC Name |

pyridin-3-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(15-6-2-9-20-12-15)22-11-8-16(13-22)24-17-7-1-4-14-5-3-10-21-18(14)17/h1-7,9-10,12,16H,8,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFZLVXSJHRGNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2769885.png)

![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)

![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2769895.png)

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)

![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)